molecular formula C10H14ClN5O3 B2996239 5-[(3-Azidopiperidin-1-yl)methyl]-1,2-oxazole-3-carboxylic acid;hydrochloride CAS No. 2228690-89-7

5-[(3-Azidopiperidin-1-yl)methyl]-1,2-oxazole-3-carboxylic acid;hydrochloride

Cat. No. B2996239
CAS RN: 2228690-89-7
M. Wt: 287.7
InChI Key: OWJWYICTRLZVCT-UHFFFAOYSA-N
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Description

The compound “5-[(3-Azidopiperidin-1-yl)methyl]-1,2-oxazole-3-carboxylic acid;hydrochloride” is a complex organic molecule. It contains an azidopiperidine group, an oxazole ring, and a carboxylic acid group . The molecular formula is C10H14ClN5O3 .


Molecular Structure Analysis

The molecular structure of this compound includes several functional groups. The azidopiperidine group contains a nitrogen-rich azide group attached to a piperidine ring. The oxazole ring is a five-membered ring containing one oxygen atom and one nitrogen atom. The carboxylic acid group contains a carbon atom double-bonded to an oxygen atom and single-bonded to a hydroxyl group .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, we can infer some potential reactions based on its functional groups. The azide group can participate in click chemistry reactions, the oxazole ring can undergo electrophilic substitution, and the carboxylic acid group can undergo reactions typical of carboxylic acids, such as esterification .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Some general properties can be inferred from its molecular formula, such as its molecular weight (287.703 Da) .

Scientific Research Applications

Ruthenium-Catalyzed Synthesis for Triazole-Based Scaffolds

A study by Ferrini et al. (2015) discusses the synthesis of 5-amino-1,2,3-triazole-4-carboxylates, important for creating peptidomimetics or biologically active compounds based on the triazole scaffold. This process, which uses ruthenium-catalyzed cycloaddition, highlights the utility of azide and alkyne chemistry (similar to the azidopiperidinyl group in the compound of interest) in synthesizing compounds with potential biological activity, such as HSP90 inhibitors (Ferrini et al., 2015).

Safe Generation and Utilization of Hydrazoic Acid

The work by Gutmann et al. (2012) on the safe generation and synthetic use of hydrazoic acid (HN3) in a continuous flow reactor for the synthesis of 5-substituted-1H-tetrazoles and N-(2-azidoethyl)acylamides underscores the importance of azide functionality in synthesizing nitrogen-rich heterocycles. This research demonstrates how compounds containing azide groups can be transformed into valuable products under safe conditions, emphasizing the relevance of such chemistries in developing pharmacologically active molecules or materials with unique properties (Gutmann et al., 2012).

Synthesis of Heterocyclic Compounds

Research into the synthesis and transformations of derivatives of 2-aryl-5-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-oxazole-4-carboxylic acid by Prokopenko et al. (2010) illustrates the versatility of oxazole and azole derivatives in medicinal chemistry. These compounds serve as precursors for further chemical transformations, leading to molecules with potential therapeutic applications. Such studies highlight the importance of oxazole derivatives (like the core structure of the compound ) in drug discovery and development processes (Prokopenko et al., 2010).

properties

IUPAC Name

5-[(3-azidopiperidin-1-yl)methyl]-1,2-oxazole-3-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O3.ClH/c11-14-12-7-2-1-3-15(5-7)6-8-4-9(10(16)17)13-18-8;/h4,7H,1-3,5-6H2,(H,16,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWJWYICTRLZVCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC(=NO2)C(=O)O)N=[N+]=[N-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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